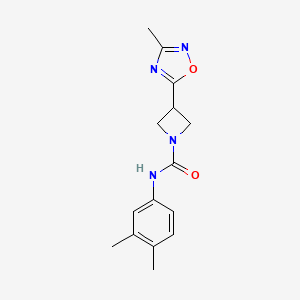

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Descripción

N-(3,4-Dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule featuring a 1,2,4-oxadiazole ring linked to an azetidine scaffold and a 3,4-dimethylphenyl carboxamide group. The 1,2,4-oxadiazole moiety is widely utilized in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, which enhance target binding .

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-9-4-5-13(6-10(9)2)17-15(20)19-7-12(8-19)14-16-11(3)18-21-14/h4-6,12H,7-8H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUYNDUOMWOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.

Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.

Coupling reactions: The final step involves coupling the 3,4-dimethylphenyl group with the azetidine-1-carboxamide and 1,2,4-oxadiazole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds share the 3-methyl-1,2,4-oxadiazol-5-yl motif, enabling comparative analysis of structural and functional properties:

Table 1: Structural and Functional Comparison of Selected Oxadiazole-Containing Compounds

Structural Analysis

- Azetidine vs. Larger Rings : The target compound’s azetidine ring imposes greater conformational strain compared to pyrrolidine (5-membered) or piperidine (6-membered) in analogs . This may enhance binding selectivity but reduce metabolic stability due to ring-opening risks.

- Oxadiazole Positioning : Unlike the pyridine-linked oxadiazole in , the target compound’s oxadiazole is directly bonded to azetidine, which may alter electronic effects and hydrogen-bonding interactions .

Limitations and Conflicts

- Data Gaps : Direct activity or toxicity data for the target compound are absent in the evidence, necessitating extrapolation from analogs.

- Synthetic Challenges: notes that 3-methyl-1,2,4-oxadiazole precursors like 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde have high melting points (105–109°C), which may complicate purification .

Actividad Biológica

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various biological assays that have been conducted to evaluate its efficacy.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the oxadiazole ring : This is achieved through the reaction of appropriate hydrazones with carboxylic acids or their derivatives.

- Azetidine formation : The azetidine moiety is synthesized through cyclization reactions involving amines and carbonyl compounds.

- Final coupling : The final compound is obtained by coupling the oxadiazole and azetidine components.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

- In vitro studies showed that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

- The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing notable zones of inhibition compared to standard antibiotics like ciprofloxacin.

| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 18 | |

| This compound | E. coli | 15 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using animal models where inflammation was induced. The results indicated a significant reduction in inflammatory markers:

- The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Studies have also explored the anticancer potential of this compound:

- In vitro assays on cancer cell lines demonstrated cytotoxic effects against various types of cancer cells.

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest:

- Inhibition of Enzymatic Pathways : Compounds with oxadiazole moieties are known to inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux (e.g., acetonitrile, 80°C, 12 hours) .

- Step 2 : Coupling of the oxadiazole moiety to the azetidine-carboxamide scaffold using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF, room temperature, 24 hours).

- Step 3 : Final functionalization with the 3,4-dimethylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination .

- Critical Parameters : Yield optimization requires precise stoichiometric ratios, inert atmospheres, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 45% to 68% depending on steric hindrance and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : - and -NMR confirm regiochemistry of the oxadiazole and azetidine rings. Chemical shifts for the oxadiazole C-5 proton typically appear at δ 8.2–8.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures to resolve bond angles and torsional strain in the azetidine ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 356.1764) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Assay Design :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression (GraphPad Prism). Include positive controls (e.g., cisplatin) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

- ADME Profiling : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., kinase ATP-binding pockets). Prioritize residues forming hydrogen bonds with the carboxamide group.

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability. Analyze RMSD and RMSF plots to identify flexible regions .

- QSAR Models : Build regression models correlating substituent electronic properties (Hammett σ) with activity. Validate using leave-one-out cross-validation .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Case Example : If IC values vary between fluorescence and luminescence assays:

- Replication : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum concentration).

- Orthogonal Assays : Validate using SPR (surface plasmon resonance) to measure direct binding kinetics (ka, kd).

- Data Normalization : Apply Z-score transformation to account for inter-experimental variability .

Q. What strategies improve the compound’s metabolic stability without compromising potency?

- Approaches :

- Isosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to reduce CYP450-mediated oxidation .

- Deuterium Incorporation : Introduce deuterium at metabolically labile sites (e.g., azetidine methyl groups) to prolong half-life.

- Prodrug Design : Mask the carboxamide as a pivaloyloxymethyl ester for enhanced oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.